Lesquerolic acid methyl ester

説明

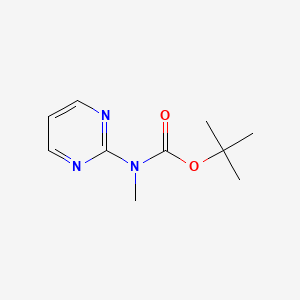

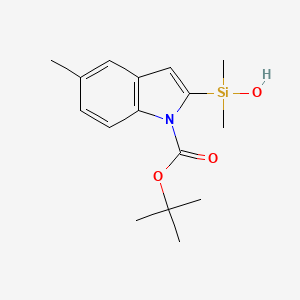

Lesquerolic acid methyl ester is a natural compound that is extracted from the seeds of the Lesquerella fendleri plant. It has been found to have potential applications in various scientific research fields due to its unique chemical properties.

科学的研究の応用

Configurational Purity

- Configurational Purity Assessment : Lesquerolic acid methyl ester, specifically (R)-14-hydroxy-Z-11-eicosenoic acid, demonstrates configurational purity when converted to a carbamate with (S)-1-(1′-naphthyl)ethylisocyanate, as verified by comparisons of elution orders and consistent with the original assignment of (R)-configuration for the longer-chain acid. This purity aspect is significant for various scientific applications (Sonnet & Hayes, 1995).

Chemical Transformation

- Transformation into Saturated Keto Esters : Methyl lesquerolate, another name for this compound, can be converted into saturated keto esters through hydrogenation-dehydrogenation reactions, which is pivotal in understanding its chemical behavior and potential applications in various fields (Freedman, Binder & Applewhite, 1966).

Industrial Crop Potential

- Role in Industrial Crops : this compound, synthesized and accumulated in the embryos of Physaria fendleri (syn. Lesquerella), contains about 60% of total fatty acids, highlighting its significant potential for industrial applications like cosmetics, lubricants, paints, and biofuels (Cocuron, Anderson, Boyd & Alonso, 2014).

Ester Synthesis Properties

- Esterification and Alcoholysis Properties : The synthesis of lesquerolic acid and α,Ω-diol esters via esterification and alcoholysis using lesquerella oil and immobilized Rhizomucor miehei lipase is significant for understanding its chemical properties and potential applications in various industries (Hayes & Kleiman, 1996).

Comparative Analysis with Castor Oil

- Comparison with Castor Oil : Lesquerolic acid methyl esters and castor oil methyl esters have been compared for their potential as alternative feedstocks for biodiesel, with lesquerolic acid methyl esters showing more favorable fuel properties although having elevated sulfur content (Knothe, Cermak & Evangelista, 2012).

Seed Oil Composition Variability

- Variation in Seed Oil Composition : The variability in seed oil composition of Lesquerella fendleri, a source of lesquerolic acid, demonstrates potential for breeding and improvement in oil quality traits, which could be significant for industrial applications (Dierig, Salywon, Tomasi, Dahlquist & Isbell, 2006).

将来の方向性

特性

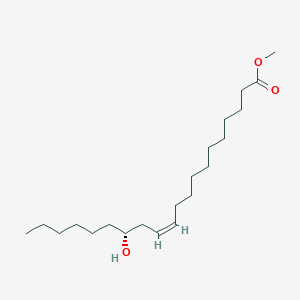

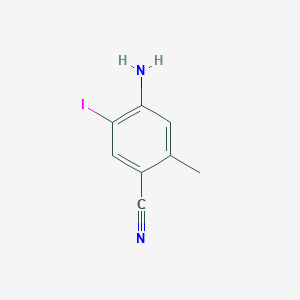

IUPAC Name |

methyl (Z,14R)-14-hydroxyicos-11-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O3/c1-3-4-5-14-17-20(22)18-15-12-10-8-6-7-9-11-13-16-19-21(23)24-2/h12,15,20,22H,3-11,13-14,16-19H2,1-2H3/b15-12-/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOKVQPUJKYTOZ-NLBZTSMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C/C=C\CCCCCCCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461434 | |

| Record name | Lesquerolic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4102-96-9 | |

| Record name | Lesquerolic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-Pyrrolo[1,2-A]imidazol-5-one](/img/structure/B1626114.png)

![4-(diethoxyphosphorylmethyl)-N,N-bis[4-(diethoxyphosphorylmethyl)phenyl]aniline](/img/structure/B1626137.png)